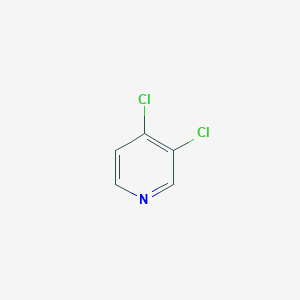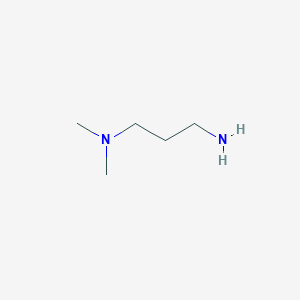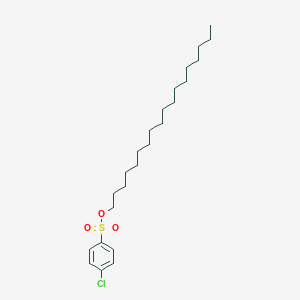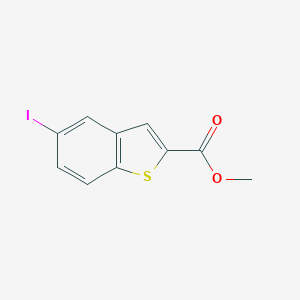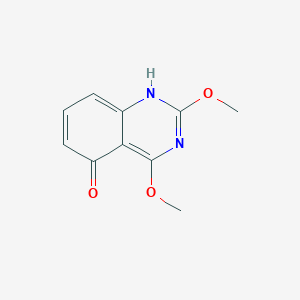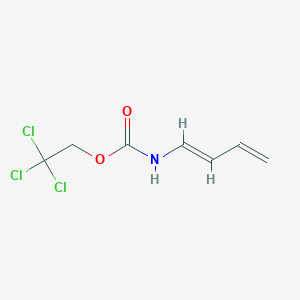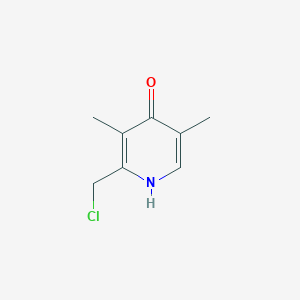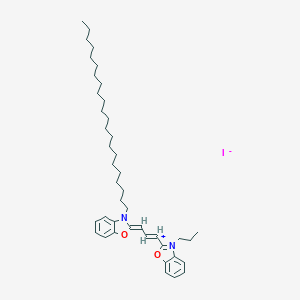
Pkh 2 dye
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pkh 2 dye is a fluorescent dye that is widely used in scientific research. It belongs to the family of pyridinium-based dyes and has a high affinity for lipid membranes. Due to its unique properties, Pkh 2 dye has found numerous applications in various fields of research, including cell biology, neuroscience, and pharmacology.
Wirkmechanismus
Pkh 2 dye binds to the hydrophobic regions of lipid membranes through electrostatic and hydrophobic interactions. The dye molecules insert themselves between the lipid molecules, resulting in a change in the fluorescence properties of the dye. The binding of Pkh 2 dye to the membrane alters its fluorescence emission spectra, which can be used to monitor the changes in the membrane structure and dynamics.
Biochemische Und Physiologische Effekte
Pkh 2 dye has been shown to have minimal effects on the biochemical and physiological properties of cells and tissues. It does not interfere with the normal function of the membrane or affect the viability of the cells. Therefore, it is an ideal probe for studying the properties of biological membranes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Pkh 2 dye in lab experiments include its high sensitivity, selectivity, and ease of use. It can be used to study the properties of both artificial and biological membranes. However, the limitations of Pkh 2 dye include its relatively low photostability and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of Pkh 2 dye in scientific research. One potential application is the development of new fluorescent probes with improved photostability and sensitivity. Another direction is the use of Pkh 2 dye in drug discovery and development, where it can be used to screen for potential drug candidates that target membrane-associated proteins. Additionally, Pkh 2 dye can be used to study the interactions between different membrane components, such as lipids and proteins, to gain a better understanding of the structure and function of biological membranes.
Synthesemethoden
The synthesis of Pkh 2 dye involves several steps, including the reaction of 2-pyridinecarboxaldehyde with ethyl cyanoacetate, followed by the addition of ammonium acetate and sodium hydroxide. The resulting product is then purified using chromatography techniques to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Pkh 2 dye has been extensively used in scientific research to investigate the structure and function of biological membranes. It is commonly used as a membrane probe to study the physical properties of lipid bilayers, such as thickness, fluidity, and polarity. Pkh 2 dye can also be used to monitor the dynamics of membrane-associated proteins and lipids in live cells.
Eigenschaften
CAS-Nummer |
145687-07-6 |
|---|---|
Produktname |
Pkh 2 dye |
Molekularformel |
C42H64IN2O2- |
Molekulargewicht |
754.9 g/mol |
IUPAC-Name |
2-[(E,3Z)-3-(3-docosyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-3-propyl-1,3-benzoxazol-3-ium;iodide |
InChI |
InChI=1S/C42H63N2O2.HI/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-36-44-38-30-24-26-32-40(38)46-42(44)34-28-33-41-43(35-4-2)37-29-23-25-31-39(37)45-41;/h23-26,28-34H,3-22,27,35-36H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RMSRBCCWZVMFSJ-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCC.[I-] |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] |
Synonyme |
PKH 2 dye |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)
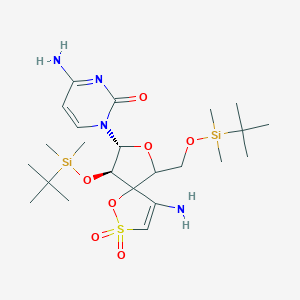
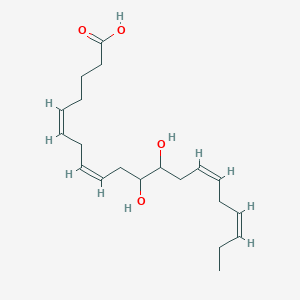

![2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B130709.png)
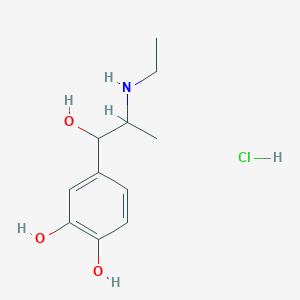
![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone](/img/structure/B130712.png)
